
Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. This particular compound is distinguished by the presence of two tert-butyl groups at positions 2 and 4, and a methyl group at position 6 on the pyridine ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- typically involves the alkylation of a pyridine derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride is reacted with a pyridine derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced catalytic systems and purification techniques such as distillation and crystallization ensures the production of high-purity Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl-.
化学反応の分析
Types of Reactions
Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions are common, where the tert-butyl and methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
科学的研究の応用
Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an additive in lubricants and polymers.
作用機序
The mechanism of action of Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- varies depending on its application. In biological systems, it may interact with cellular membranes or specific enzymes, leading to disruption of cellular processes. The molecular targets and pathways involved can include mitochondrial enzymes, where the compound may inhibit ATP synthesis, leading to cell death in microbial or cancer cells.
類似化合物との比較
Similar Compounds
- Pyridine, 2,6-bis(1,1-dimethylethyl)-4-methyl-
- Pyridine, 2,4,6-trimethyl-
- Pyridine, 2,4-dimethyl-6-tert-butyl-
Uniqueness
Pyridine, 2,4-bis(1,1-dimethylethyl)-6-methyl- is unique due to the specific positioning of the tert-butyl and methyl groups, which influence its steric and electronic properties. This unique structure can result in different reactivity and selectivity in chemical reactions compared to its analogs.
特性
CAS番号 |
102348-41-4 |
|---|---|
分子式 |
C14H23N |
分子量 |
205.34 g/mol |
IUPAC名 |
2,4-ditert-butyl-6-methylpyridine |
InChI |
InChI=1S/C14H23N/c1-10-8-11(13(2,3)4)9-12(15-10)14(5,6)7/h8-9H,1-7H3 |
InChIキー |
KPBZTSTXMQNZBY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[5-[2-[(2-hydroxyethyl)amino]tricyclo[3.3.1.13,7]dec-2-yl]-1H-tetrazol-1-yl]-2-thiophenecarboxylate](/img/structure/B14082487.png)
![1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]-](/img/structure/B14082492.png)
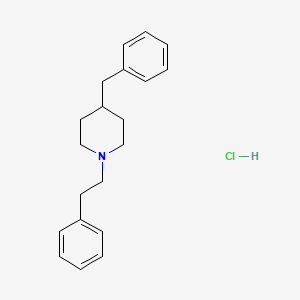
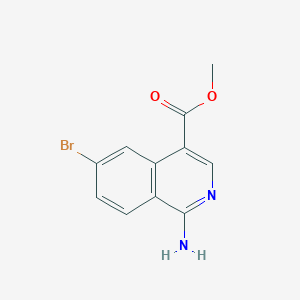
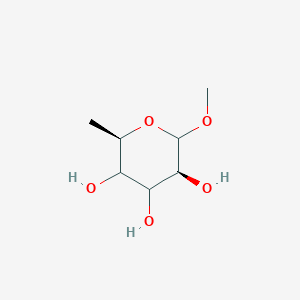
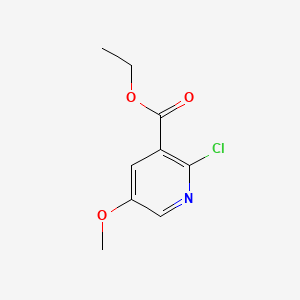
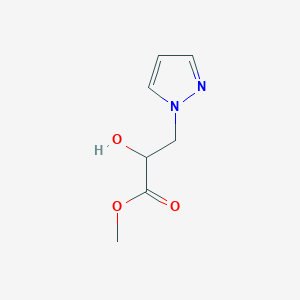
![1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol](/img/structure/B14082527.png)
![1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B14082528.png)
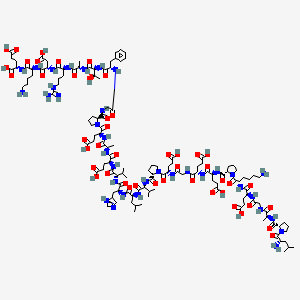
![tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane](/img/structure/B14082537.png)
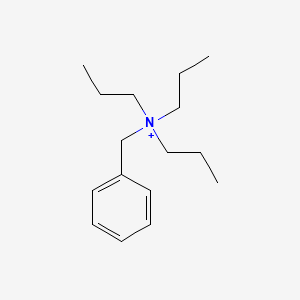
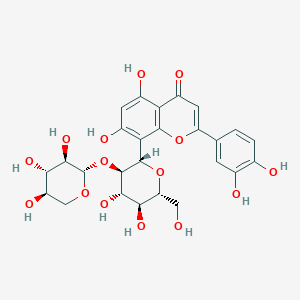
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082570.png)
